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Abstract
Molybdenum disulfide (MoS₂), a prominent member of the transition metal dichalcogenide

(TMD) family, has garnered significant research interest due to its unique layer-dependent

electronic and optical properties.[1] The material is composed of individual S-Mo-S layers held

together by weak van der Waals (vdW) forces.[1][2] These non-covalent, long-range

interactions are paramount in defining the material's structural, mechanical, and electronic

characteristics, particularly as the material transitions from bulk to a few-layer or monolayer

system.[3] Understanding and manipulating these interlayer forces are critical for the design of

novel electronic devices, heterostructures, and for applications in fields such as drug delivery.

[4][5] This guide provides a comprehensive technical overview of the van der Waals forces in

MoS₂ layers, detailing the theoretical models, experimental characterization techniques, and

key factors that modulate these interactions.

The Nature of van der Waals Forces in MoS₂
The crystal structure of MoS₂ consists of a hexagonal plane of molybdenum (Mo) atoms

covalently bonded and sandwiched between two hexagonal planes of sulfur (S) atoms.[1]

These S-Mo-S trilayers are stacked upon one another and are held together by van der Waals

forces.[6] These forces, while significantly weaker than the in-plane covalent bonds, are crucial

for the stability of the bulk material and dictate many of its properties.[7] The weakness of these
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interlayer forces allows for the mechanical or chemical exfoliation of bulk MoS₂ into atomically

thin sheets.[2][8]

The transition from an indirect bandgap of ~1.2 eV in bulk MoS₂ to a direct bandgap of ~1.8-1.9

eV in a monolayer is a direct consequence of the removal of interlayer vdW coupling.[1][6][9]

This demonstrates the profound influence these seemingly weak forces have on the electronic

band structure.

Theoretical Modeling of Interlayer Interactions
Accurately modeling vdW interactions is computationally challenging. Standard density

functional theory (DFT) using common approximations like the Generalized Gradient

Approximation (GGA) often fails to describe these long-range correlation effects, leading to

incorrect predictions of interlayer binding energies and distances.[7]

To address this, several computational methods have been developed:

vdW-DF Functionals: Van der Waals density functionals, such as vdW-DF, are designed to

inherently account for non-local correlation effects and are essential for obtaining reliable

results for layered materials like MoS₂.[7]

DFT-D Methods: These methods augment standard DFT calculations with a semi-empirical

dispersion correction term (e.g., Grimme's D2 or D3 methods). The coupling of the hybrid

functional HSE06 with the Grimme D2 method, for instance, has been shown to provide a

very good description of both structural and electronic properties of MoS₂.[10]

Random Phase Approximation (RPA): This is a high-level, computationally intensive method

used to benchmark other approaches for calculating binding energies and interlayer spacing.

[11]

These computational tools are vital for calculating potential energy surfaces for layer sliding

and for understanding the influence of stacking order on the stability and electronic properties

of multilayer MoS₂.[11][12]

Experimental Characterization Techniques
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Several experimental techniques are employed to probe the weak interlayer vdW forces in

MoS₂.

Raman Spectroscopy
Raman spectroscopy is a powerful non-destructive technique for characterizing the vibrational

modes of materials. In few-layer MoS₂, two specific low-frequency Raman modes are of

particular interest as they are direct probes of interlayer vdW interactions:

Interlayer Shear Mode (E²²g): This mode corresponds to the rigid shearing oscillation of

adjacent MoS₂ layers against each other.[13] Its frequency is highly sensitive to the number

of layers and the strength of the interlayer coupling, typically appearing between 20 and 30

cm⁻¹.[13][14]

Interlayer Breathing Mode: This mode involves the out-of-plane vibration of the layers

against each other.[15]

The frequencies of these modes increase as the number of layers increases, reflecting the

strengthening of the collective vdW force.[14][16] This layer-dependent frequency shift provides

a reliable method for determining the precise number of layers in an exfoliated flake.[13]

Atomic Force Microscopy (AFM)
AFM can be used to directly measure the vdW forces between a sharp tip and the surface of

an MoS₂ flake.[17][18] By measuring the attractive force as a function of the separation

distance between the tip and the sample, one can quantify the vdW interaction. This technique

has also been used to demonstrate that MoS₂ layers can effectively screen the vdW forces of

the underlying substrate.[17][18]

High-Pressure Studies
Applying hydrostatic pressure using a diamond anvil cell is an effective method to tune the

interlayer distance in MoS₂ and thereby modulate the strength of the vdW interactions.[19][20]

As pressure increases, the interlayer coupling is enhanced. This enhancement can be

observed through shifts in Raman peak positions and changes in photoluminescence and

reflectivity spectra, providing quantitative data on the relationship between interlayer distance

and electronic properties.[19][21]
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Quantitative Data on Interlayer Interactions
The following tables summarize key quantitative data related to vdW forces in MoS₂ layers,

compiled from computational and experimental studies.

Table 1: Calculated Interlayer Binding Energy and Equilibrium Distance for Bilayer MoS₂ This

table presents benchmarked data for different stacking configurations, highlighting the

energetic stability of various polytypes.

Stacking Mode DFT Method

Equilibrium
Interlayer
Distance
(d_eq) [Å]

Binding
Energy (E_b)
[meV/atom]

Reference

AA' (2H) HSE + MBD-NL 6.19 23.3 [11]

AB (3R) HSE + MBD-NL 6.19 22.8 [11]

AA HSE + MBD-NL 6.50 17.5 [11]

A'B vdW-DF-C09 6.10 33.6 [11]

AB' vdW-DF-C09 6.10 33.6 [11]

Table 2: Experimental Raman Shear Mode (E²²g) Frequency vs. Number of MoS₂ Layers This

table shows the strong dependence of the interlayer shear mode frequency on the number of

layers, a direct measure of the collective vdW force.
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Number of Layers (N)
Shear Mode (E²²g)
Frequency [cm⁻¹]

Reference

2 (Bilayer) ~22.6 [16]

3 (Trilayer) ~25.3 [13]

4 ~28.0 [14]

5 ~29.0 [14]

6 ~27.5 (Resonant) [16]

Bulk ~32.0 [16]

Factors Influencing van der Waals Interactions
The strength and nature of vdW interactions in MoS₂ are not static and can be influenced by

several factors.

Modulating Factors

Affected Properties

Stacking Order
(e.g., 2H, 3R)

Binding Energy

Alters PES

Structural Defects
(e.g., Vacancies)

Electronic Coupling

Creates local states

External Pressure

Interlayer Distance

Reduces distance

Twist Angle

Decouples layers

Strengthens vdW Enhances hybridization
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Caption: Factors modulating van der Waals interactions in MoS₂.

Stacking Order: The relative arrangement of atoms between layers (e.g., 2H or 3R

polytypes) affects the interlayer distance and binding energy.[12][20] The 2H (or AA')

stacking is generally the most stable configuration.[12] Manipulating the stacking order, for

example by introducing a twist angle between layers, can significantly reduce interlayer

coupling.[22][23]

Structural Defects: Point defects, such as sulfur vacancies, are common in MoS₂ and can

alter the local electronic structure.[24][25][26] While their primary effect is on in-plane

properties like electron mobility, high concentrations of defects can influence interlayer

interactions and stacking.[25]

Pressure and Strain: As discussed, applying external pressure mechanically reduces the

interlayer distance, directly strengthening the vdW interaction and wave function overlap

between layers.[19][20]

Heterostructures: When MoS₂ is layered with other 2D materials like graphene or other

TMDs, the resulting vdW heterostructure's properties are governed by the new interfacial

vdW forces.[6][27][28]

Implications for Drug Development and Research
A thorough understanding of vdW forces in MoS₂ is crucial for its application in various fields,

including biomedicine.

Drug Delivery: MoS₂ nanosheets have a high surface area, making them promising

candidates for drug carriers.[4] The adsorption and release of drug molecules are governed

by surface interactions, including vdW forces. Tailoring the surface chemistry and

understanding the vdW interaction between the drug and the MoS₂ surface is key to

designing efficient and controlled drug delivery systems.[4]

Biosensing: The electronic properties of MoS₂ are highly sensitive to its environment. The

vdW adsorption of biomolecules onto the MoS₂ surface can induce detectable changes in its

conductivity or photoluminescence, forming the basis for highly sensitive biosensors.
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Device Engineering: For electronics and optoelectronics, controlling the interlayer vdW

coupling allows for tuning of the bandgap and other electronic properties in multilayer

devices and heterostructures.[5][21][28]
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Caption: Experimental workflow for characterizing vdW forces in MoS₂.
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Conclusion
Van der Waals forces are the critical "glue" that holds layered materials like MoS₂ together. Far

from being simple, weak attractions, they are fundamental to the material's layer-dependent

properties. Through a combination of advanced computational modeling and sensitive

experimental techniques like low-frequency Raman spectroscopy and atomic force microscopy,

researchers are continually deepening their understanding of these interactions. The ability to

quantify and manipulate vdW forces through factors like pressure, stacking order, and defect

engineering opens a vast playground for designing next-generation 2D materials and devices

with precisely tailored electronic, optical, and mechanical characteristics for a wide range of

applications.

Appendix: Experimental Protocols
A.1 Protocol: Measurement of Interlayer Shear Modes
via Raman Spectroscopy

Sample Preparation: Mechanically exfoliate MoS₂ flakes from a bulk crystal using the

adhesive tape method and transfer them onto a silicon substrate with a known oxide layer

thickness (e.g., 300 nm SiO₂/Si) for optical contrast.

Initial Identification: Use optical microscopy to locate flakes of interest. Use standard Raman

spectroscopy to identify the number of layers by measuring the frequency difference

between the in-plane E¹²g (~383 cm⁻¹) and out-of-plane A¹g (~408 cm⁻¹) modes.

Low-Frequency Measurement Setup:

Use a high-resolution Raman spectrometer equipped with notch filters to allow for the

detection of low-frequency signals (down to ~10 cm⁻¹).

Employ a suitable laser excitation wavelength (e.g., 532 nm). Use low laser power (<1

mW) to avoid sample damage.

Incorporate a linear polarizer before the spectrometer. For detection of the E²²g shear

mode, a cross-polarized geometry (incident and scattered light polarizations are

perpendicular) is often used to suppress the Rayleigh line and other high-intensity modes.

[13]
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Data Acquisition: Acquire spectra from regions with a confirmed number of layers (bilayer,

trilayer, etc.). Integrate for a sufficient time to achieve a good signal-to-noise ratio in the low-

frequency region.

Data Analysis: Fit the observed low-frequency peak with a Lorentzian function to determine

its precise center frequency. Plot the frequency of the E²²g mode as a function of the number

of layers to establish the experimental relationship.

A.2 Protocol: Measurement of vdW Forces via Atomic
Force Microscopy (AFM)

Sample Preparation: Prepare MoS₂ flakes on a conductive substrate to minimize

electrostatic artifacts.

System Calibration: Use a sharp conductive AFM tip. Before measurement, calibrate the

cantilever's spring constant and the photodiode sensitivity to ensure accurate force

measurements.

Force Spectroscopy:

Operate the AFM in force-spectroscopy mode. In this mode, the Z-piezo moves the

sample up and down while the cantilever deflection is recorded, generating a force-

distance curve.

Disable the feedback loop during the approach and retract cycle to measure the

unperturbed interaction.

Acquire multiple force curves at different locations on the MoS₂ flake and on the bare

substrate for comparison.

Data Acquisition and Analysis:

The approach curve will show the attractive vdW forces pulling the tip toward the surface

before contact.

Convert the deflection-vs-piezo-displacement data into a force-vs-separation curve.
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Fit the non-contact region of the force curve to theoretical models (e.g., a power-law

dependence) to quantify the vdW interaction strength.[18] By comparing the force

measured on the MoS₂/substrate system to the force on the bare substrate, the screening

effect of the MoS₂ layer can be determined.[17]

MoS₂ Crystal Structure Interaction Hierarchy
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Caption: Hierarchy of interactions within a bulk MoS₂ crystal.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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